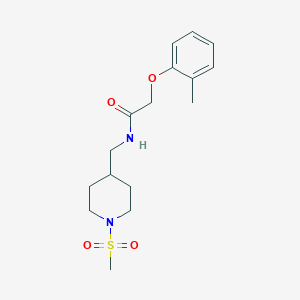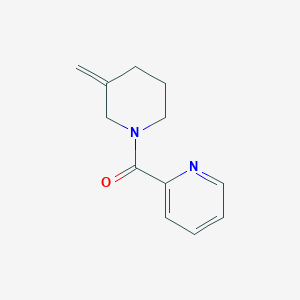
3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O3 and its molecular weight is 452.514. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxic Activity
A significant area of interest is the synthesis and evaluation of compounds with cytotoxic properties against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to quinazoline diones, have shown potent cytotoxic effects. These compounds were tested against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some exhibiting IC(50) values less than 10 nM. Such findings suggest the potential of these compounds in the development of anticancer therapies (Deady et al., 2003).
Antimicrobial Activity
The search for novel antimicrobial agents has also led to the synthesis of quinazoline derivatives. A study highlighted the preparation of novel quinazolinone derivatives as potential anticancer agents, indicating their broad application in pharmaceutical development. These compounds showed cytotoxic activity against cancer cell lines, hinting at their dual utility in both anticancer and antimicrobial therapeutic development (Poorirani et al., 2018).
Synthesis Methods
Innovative synthesis methods for quinazoline-2,4(1H,3H)-diones using environmentally benign processes have also been explored. For instance, solvent-free synthesis techniques utilizing carbon dioxide and catalytic amounts of DBU or DBN demonstrate a move towards sustainable chemistry. Such methods not only offer efficient routes to these compounds but also align with green chemistry principles by minimizing hazardous solvent use (Mizuno et al., 2007).
Herbicidal Activity
The exploration of quinazoline-2,4-diones extends into the agricultural sector, where their derivatives have been evaluated as herbicides. Novel triketone-containing quinazoline-2,4-dione derivatives have been synthesized and tested for their efficacy against a broad spectrum of weeds. Such research underscores the potential of these compounds in developing new herbicidal agents with excellent weed control and crop selectivity, contributing to sustainable agricultural practices (Wang et al., 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the reaction of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 2-amino-3-(3,4-dimethylphenyl)quinazolin-4(3H)-one in the presence of a suitable catalyst and solvent. The resulting intermediate is then subjected to further reactions to obtain the final product.", "Starting Materials": [ "3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "2-amino-3-(3,4-dimethylphenyl)quinazolin-4(3H)-one", "Suitable catalyst", "Solvent" ], "Reaction": [ "Step 1: 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde is reacted with 2-amino-3-(3,4-dimethylphenyl)quinazolin-4(3H)-one in the presence of a suitable catalyst and solvent to obtain the intermediate product.", "Step 2: The intermediate product is then subjected to further reactions, which may include cyclization, reduction, and/or oxidation, to obtain the final product.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
Número CAS |
1207051-18-0 |
Nombre del producto |
3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C27H24N4O3 |
Peso molecular |
452.514 |
Nombre IUPAC |
3-(3,4-dimethylphenyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O3/c1-16-9-11-20(13-18(16)3)25-28-24(34-29-25)15-30-23-8-6-5-7-22(23)26(32)31(27(30)33)21-12-10-17(2)19(4)14-21/h5-14H,15H2,1-4H3 |
Clave InChI |
JYTGKGWLMQPULJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B2439960.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-methoxy-1,2-oxazole-5-carboxylate](/img/structure/B2439962.png)
![N-(2-Methoxyethyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2439963.png)
![N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2439964.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide](/img/structure/B2439966.png)

![1-(3-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2439970.png)
![2-cyclopropyl-5-((1-methyl-1H-imidazol-4-yl)sulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2439971.png)
![[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]imidazol-4-yl]methanol](/img/structure/B2439973.png)
![(5E)-3-(2-aminoethyl)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride](/img/structure/B2439977.png)
